molecular formula C11H7Cl2N B189514 2,6-Dichloro-3-phenylpyridine CAS No. 18700-11-3

2,6-Dichloro-3-phenylpyridine

Cat. No. B189514
CAS RN: 18700-11-3
M. Wt: 224.08 g/mol
InChI Key: MTUMHWPBSOBUCL-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-phenylpyridine is a chemical compound with the molecular formula C11H7Cl2N . It has a molecular weight of 224.09 .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-phenylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd and 6th positions with chlorine atoms and at the 3rd position with a phenyl group .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-phenylpyridine has a density of 1.3±0.1 g/cm3, a boiling point of 326.0±37.0 °C at 760 mmHg, and a flash point of 180.8±12.1 °C . It has a molar refractivity of 58.7±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 171.8±3.0 cm3 .

Scientific Research Applications

Reactivity and Derivative Formation

2,6-Dichloro-3-phenylpyridine demonstrates unique reactivity, particularly in its interactions with potassium amide in liquid ammonia. It yields 4-amino-2-benzylpyrimidine, indicating its potential in synthesizing various organic compounds (Streef, Hertog, & Plas, 1985). Additionally, its reactions can result in novel ring fission products and aminopyridines, which are valuable in organic chemistry (Streef, Plas, & Harkema, 1991).

Photophysical Effects in Metal Complexes

2,6-Dichloro-3-phenylpyridine contributes to the photophysical properties of metal complexes. It's used in ortho-metalated complexes of iridium(III) and rhodium(III), affecting their absorption and emission spectra, and playing a significant role in light emission behaviors (Sprouse, King, Spellane, & Watts, 1984).

Application in Luminescent Lanthanide Compounds

2,6-Dichloro-3-phenylpyridine derivatives have been explored as ligands in luminescent lanthanide compounds. These compounds are notable for their potential in biological sensing and demonstrate unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Role in Synthesis of Halogenated Pyridylketones

The oxidation of 2,6-dichloro-3-benzylpyridines, which are derivatives of 2,6-Dichloro-3-phenylpyridine, leads to the synthesis of phenyl-3-(2,6-dichloropyridyl)ketones. These compounds have significance in the development of various chemical compounds (Sutter & Weis, 1988).

Contribution to Novel Fluorescent Chemosensors

2,6-Dichloro-3-phenylpyridine derivatives are utilized in the development of novel fluorescent chemosensors. These sensors are designed for the detection of specific metal ions, demonstrating the compound's utility in analytical chemistry (Chalmardi, Tajbakhsh, Bekhradnia, & Hosseinzadeh, 2017).

Safety and Hazards

2,6-Dichloro-3-phenylpyridine is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dichloro-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMHWPBSOBUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355802
Record name 2,6-dichloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-phenylpyridine

CAS RN

18700-11-3
Record name 2,6-dichloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different reaction products observed when 2,6-Dichloro-3-phenylpyridine reacts with potassium amide in liquid ammonia?

A: Research indicates that the reaction of 2,6-Dichloro-3-phenylpyridine with potassium amide in liquid ammonia yields a mixture of products depending on the reaction conditions. At -70°C, 4,4’-bipyridyl and 3,4’-bipyridyl derivatives are formed, with the 4,4’ coupling products being dominant []. Interestingly, when the reaction is performed at -70°C in the presence of potassium permanganate, 4-amino-2-benzylpyrimidine becomes the major product [].

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